(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-30-16-6-5-15-12-19(24-18(15)13-16)22(29)26-10-8-25(9-11-26)21(28)17-14-23-27-7-3-2-4-20(17)27/h2-7,12-14,24H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFTUVFHPCMLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxy group can be introduced through O-alkylation reactions using methanol and a suitable catalyst.
The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene, followed by further functionalization to introduce the pyrazolo[1,5-a]pyridine moiety. The final step involves coupling the indole and piperazine derivatives using carbonylation reactions under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
1.1. Formation of Pyrazolo[1,5-a]pyridine-3-carbonylpiperazine
The pyrazolo[1,5-a]pyridine-3-carbonylpiperazine fragment is synthesized through sequential coupling reactions:
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Pyrazolo[1,5-a]pyridine-3-carboxylic acid activation :
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Amide coupling with piperazine :
1.3. Final Methanone Assembly
The two fragments are coupled via a nucleophilic acyl substitution:
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Activation of the indole carbonyl :
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Piperazine fragment coupling :
Key Reaction Data
Functionalization and Selectivity
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Piperazine regioselectivity : Piperazine reacts preferentially at the terminal nitrogen due to steric and electronic factors .
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Indole acylation : The 6-methoxy group directs electrophilic substitution to the 2-position via resonance stabilization .
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Pyrazolo[1,5-a]pyridine stability : The fused pyrazole–pyridine system resists ring-opening under acidic or basic conditions .
Challenges and Optimization
Scientific Research Applications
Key Structural Components:
- Indole Moiety : Known for its role in numerous bioactive compounds.
- Pyrazolo[1,5-a]pyridine : Associated with anticancer and anti-inflammatory activities.
- Piperazine Ring : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyridine scaffold. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways.
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
Anti-inflammatory Properties
Compounds similar to (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone have been evaluated for their anti-inflammatory effects.
| Study | Findings |
|---|---|
| Identified that pyrazolo[1,5-a]pyridine derivatives can inhibit pro-inflammatory cytokines in vitro. | |
| Showed promising results in reducing inflammation in animal models of arthritis. |
Antimicrobial Activity
Emerging research indicates potential antimicrobial properties associated with this compound class.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyridine derivatives included the synthesis and evaluation of this compound against human cancer cell lines. The study found:
- IC50 values indicating potent cytotoxicity.
- Mechanistic studies suggested apoptosis induction via caspase activation.
Case Study 2: Neuropharmacological Effects
In a behavioral study assessing the effects of this compound on anxiety-like behaviors in rodents:
- The compound was administered orally.
- Results showed a significant reduction in anxiety-like behavior compared to control groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{_4{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... The exact molecular targets and pathways would depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
List of Similar Compounds
Indole-2-carboxylic acid derivatives
Piperazine derivatives
Pyrazolo[1,5-a]pyridine derivatives
Biological Activity
The compound (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , also known by its CAS number 1396814-40-6 , exhibits a variety of biological activities that are of significant interest in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic applications.
- Molecular Formula : C₂₁H₂₃N₅O₂
- Molecular Weight : 403.4 g/mol
- Structure : The compound features an indole moiety linked to a pyrazolo[1,5-a]pyridine derivative through a piperazine ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and survival.
Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that these compounds could effectively target and inhibit the activity of specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Activity
Compounds containing the pyrazolo[1,5-a]pyridine framework have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against a range of bacterial strains.
Case Study : A recent evaluation found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Neuroprotective Effects
The indole structure is known for its neuroprotective properties. Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases involved in cancer signaling pathways.
- Receptor Modulation : The piperazine moiety may enhance the compound's ability to bind to neurotransmitter receptors, contributing to its neuroprotective effects.
Research Findings Summary Table
Q & A
Q. Answer :
- Spectroscopic techniques :
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Analyze dihedral angles between aromatic rings to assess planarity (e.g., pyrazole-indole angle ~16–50°) .
Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs with modified pyrazole or indole substituents?
Q. Answer :
- Systematic SAR analysis :
- Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy on indole, pyrazole → isoxazole).
- Test biological activity against target proteins (e.g., kinase inhibition assays) and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
- Address contradictions :
Advanced: What strategies mitigate poor aqueous solubility during in vitro assays?
Q. Answer :
- Solubilization methods :
- Physicochemical optimization :
Advanced: How to design stability studies for identifying degradation products under physiological conditions?
Q. Answer :
- Forced degradation studies :
- Analytical workflow :
Advanced: What computational approaches predict the compound’s target engagement and off-target risks?
Q. Answer :
- Target prediction :
- Off-target profiling :
Basic: What are optimal storage conditions to ensure compound stability?
Q. Answer :
- Store lyophilized powder at −20°C in amber vials under argon. For solutions, use anhydrous DMSO (stored at −80°C, ≤1 month). Avoid freeze-thaw cycles .
- Monitor stability via quarterly HPLC analysis (acceptance criteria: ≥95% purity) .
Advanced: How to troubleshoot low yields in the final coupling step of the synthesis?
Q. Answer :
- Parameter optimization :
- Workup modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
